An In-Depth Technical Guide to 3-Methoxy-2(1H)-pyridone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Methoxy-2(1H)-pyridone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-2(1H)-pyridone is a heterocyclic organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Belonging to the pyridinone class, a scaffold of significant interest in drug discovery, this molecule combines the structural features of an aromatic system with a lactam moiety.[1] Its unique electronic and structural properties make it a versatile precursor for the synthesis of more complex molecules, including natural products and pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and key applications, with a focus on insights relevant to research and development.
Section 1: Core Chemical Identity and Physicochemical Properties
3-Methoxy-2(1H)-pyridone is systematically known as 3-methoxy-1H-pyridin-2-one.[2] It exists in tautomeric equilibrium with its enol form, 2-hydroxy-3-methoxypyridine, although the pyridone (lactam) form generally predominates in both solid and solution phases. This equilibrium is a crucial feature of hydroxypyridines and can be influenced by the solvent environment.
The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 20928-63-6 | [3][4] |
| Molecular Formula | C₆H₇NO₂ | [3][4] |
| Molecular Weight | 125.13 g/mol | [3][4] |
| IUPAC Name | 3-methoxy-1H-pyridin-2-one | [2] |
| Synonyms | 3-methoxypyridin-2-ol, 2-hydroxy-3-methoxypyridine, 3-methoxy-2-pyridone | [1][2] |
| Appearance | White to brown crystalline powder or powder | [1] |
| Melting Point | 115-117 °C | [5] |
| Solubility | Soluble in polar solvents like water and alcohols.[1] |
Structural Representation & Tautomerism
The chemical structure of 3-Methoxy-2(1H)-pyridone and its tautomeric relationship with 2-hydroxy-3-methoxypyridine is a key aspect of its chemistry.
Caption: Tautomeric equilibrium of the core structure.
The predominance of the pyridone form is attributed to the stability of the amide resonance within the ring system. However, the ability to exist in the hydroxypyridine form is critical for certain reactions, particularly those involving the hydroxyl group.
Section 2: Synthesis and Manufacturing
The synthesis of 3-Methoxy-2(1H)-pyridone is not as widely documented as some other pyridinone derivatives, but a logical and effective route involves the selective O-methylation of a suitable precursor, 2,3-dihydroxypyridine. The key challenge in this synthesis is achieving regioselectivity, ensuring the methylation occurs at the 3-position hydroxyl group while the 2-position remains as the pyridone carbonyl or is deprotected in a subsequent step.
Proposed Synthetic Pathway: Selective Methylation
A common and industrially preferred methylating agent is dimethyl sulfate (DMS), known for its high reactivity and low cost.[6] The reaction proceeds via a Williamson ether synthesis-type mechanism.
Caption: Proposed synthetic workflow for 3-Methoxy-2(1H)-pyridone.
Experimental Protocol: O-Methylation of 2,3-Dihydroxypyridine
This protocol is a representative procedure based on standard methylation techniques for hydroxypyridines.
Materials:
-
2,3-Dihydroxypyridine
-
Dimethyl Sulfate (DMS)
-
Sodium Bicarbonate (NaHCO₃) or another suitable base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dihydroxypyridine (1.0 eq) in anhydrous DMF.
-
Basification: Add a mild base such as sodium bicarbonate (1.5-2.0 eq) to the solution. The choice of a mild base is crucial to selectively deprotonate the more acidic phenolic hydroxyl group. Stir the suspension for 30 minutes at room temperature.
-
Methylation: Cool the mixture in an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via a syringe, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted DMS and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain pure 3-Methoxy-2(1H)-pyridone.
Causality Note: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the pyridinolate anion more available for nucleophilic attack. Regioselectivity is driven by the differential acidity of the two hydroxyl groups, with the 3-OH typically being more phenolic and thus more acidic than the 2-OH, which is part of a vinylogous carboxylic acid system.
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Methoxy-2(1H)-pyridone is governed by the interplay of its functional groups: the electron-donating methoxy group, the electron-withdrawing carbonyl group, and the nucleophilic ring nitrogen.
Electrophilic Aromatic Substitution (SEAr)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electronegativity of the nitrogen atom.[7] However, the substituents on the ring significantly modify this reactivity.
-
Methoxy Group (-OCH₃): This is a strong activating, ortho, para-directing group due to its ability to donate electron density via resonance.[8]
-
Carbonyl Group (C=O) & Ring Nitrogen: The lactam system acts as a deactivating group, withdrawing electron density from the ring.
The net effect is a complex regiochemical outcome. The methoxy group strongly activates the positions ortho (C4) and para (C6) to it. The deactivating effect of the lactam functionality tempers this activation. Therefore, electrophilic attack is most likely to occur at the C4 or C6 positions, which are activated by the methoxy group.
Caption: Reactivity sites on the 3-Methoxy-2(1H)-pyridone scaffold.
Nucleophilic Substitution and N-Functionalization
The amide proton (N1-H) is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile, allowing for a wide range of N-alkylation and N-acylation reactions. This is a common strategy for elaborating the pyridinone scaffold in drug development.
Section 4: Applications in Research and Development
3-Methoxy-2(1H)-pyridone is primarily utilized as a synthetic intermediate. Its most notable application is as a key starting material in the total synthesis of cepabactin.
Precursor to the Siderophore Cepabactin
Cepabactin is a siderophore (an iron-chelating compound) produced by the bacterium Burkholderia cepacia.[9] Siderophores are crucial for bacterial survival and virulence, making their synthetic analogues and inhibitors attractive targets for developing novel antimicrobial agents. The total synthesis of cepabactin provides a reliable source of the material for biological studies and the development of derivatives.[9]
Workflow: Synthesis of Cepabactin Precursor
A plausible synthetic sequence from 3-Methoxy-2(1H)-pyridone to a cepabactin precursor involves N-hydroxylation and C-methylation.
Caption: Key transformations in the synthesis of Cepabactin.
Role in Medicinal Chemistry
The pyridinone core is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. While 3-Methoxy-2(1H)-pyridone itself may not be the final active molecule, its derivatives are of significant interest. The methoxy group can serve several roles:
-
Modulating Lipophilicity: It can fine-tune the molecule's solubility and ability to cross cell membranes.
-
Metabolic Blocking: It can block a potential site of metabolism (e.g., hydroxylation), thereby increasing the drug's half-life.
-
Hydrogen Bond Acceptor: The oxygen atom can participate in crucial hydrogen bonding interactions with biological targets like enzyme active sites. The presence of methoxy groups has been shown to enhance antimicrobial activity in certain classes of compounds.[10]
Section 5: Spectral Data Analysis
Spectroscopic analysis is essential for confirming the identity and purity of 3-Methoxy-2(1H)-pyridone.
| Technique | Characteristic Features |
| ¹H NMR | - -OCH₃ Signal: A sharp singlet integrating to 3 protons, typically found in the 3.5-4.0 ppm range.[11] - Ring Protons: Three distinct signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the protons at C4, C5, and C6. These will show characteristic doublet and triplet splitting patterns depending on their coupling. - N-H Proton: A broad singlet, often in the downfield region (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - -OCH₃ Carbon: A signal in the range of 55-60 ppm.[12] - C=O Carbon: A downfield signal typical for a carbonyl in a lactam system, often >160 ppm. - Ring Carbons: Four signals corresponding to the sp² hybridized carbons of the ring. The carbon attached to the methoxy group (C3) will be significantly downfield. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band characteristic of an amide/lactam carbonyl, typically around 1650-1680 cm⁻¹. - C=C & C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region. - C-O Stretch: A strong band for the aryl ether linkage around 1200-1250 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 125, with fragmentation patterns corresponding to the loss of methyl or carbonyl groups. The NIST WebBook provides reference mass spectra for this compound.[13] |
Section 6: Safety and Handling
3-Methoxy-2(1H)-pyridone requires careful handling in a laboratory setting. It is classified with several hazard statements.
GHS Hazard Information: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Methoxy-2(1H)-pyridone is a functionally rich heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an important tool for chemists, particularly in the fields of natural product synthesis and medicinal chemistry. The ability to access important biological scaffolds, such as that found in the siderophore cepabactin, underscores its value. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this molecule in the development of novel chemical entities and therapeutic agents.
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